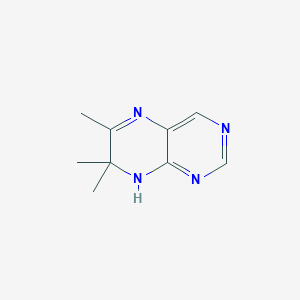

6,7,7-trimethyl-8H-pteridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

71023-84-2 |

|---|---|

Molecular Formula |

C9H12N4 |

Molecular Weight |

176.22 g/mol |

IUPAC Name |

6,7,7-trimethyl-8H-pteridine |

InChI |

InChI=1S/C9H12N4/c1-6-9(2,3)13-8-7(12-6)4-10-5-11-8/h4-5H,1-3H3,(H,10,11,13) |

InChI Key |

YKZGDSLHHHUDJO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CN=CN=C2NC1(C)C |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 6,7,7 Trimethyl 8h Pteridine Systems

Nucleophilic Addition and Substitution Reactions

The pteridine (B1203161) ring system is characterized by its electron-deficient nature, making it susceptible to nucleophilic attack, particularly on the pyrazine (B50134) ring.

Covalent Hydration Phenomena and Adduct Formation

Pteridines are known to undergo covalent hydration, a process involving the addition of a water molecule across a carbon-nitrogen double bond. This typically occurs in the pyrazine ring. For many pteridine derivatives, this is a reversible equilibrium, the position of which is influenced by pH and the electronic effects of substituents. In the case of 8-methylated pteridines, studies have shown that covalent hydration can occur, with the site of water addition being established through subsequent oxidation reactions. rsc.org For instance, related 8-methyl derivatives have been shown to undergo transmolecular hydration at various positions within the nucleus. rsc.org The presence of electron-withdrawing groups generally favors the formation of stable hydrated adducts. While specific equilibrium constants for 6,7,7-trimethyl-8H-pteridine are not documented, the general principle of nucleophilic water addition to the electron-deficient pyrazine ring is applicable.

Reactivity at C-4 and C-7 Positions

The C-4 and C-7 positions of the pteridine ring are electrophilic centers and primary sites for nucleophilic attack. The reactivity at these positions is modulated by the substituents present. In this compound, the C-7 position is a quaternary carbon due to the gem-dimethyl substitution, which sterically hinders direct nucleophilic attack at this site. Therefore, the C-4 position is a more likely target for nucleophiles. In other pteridine systems, nucleophilic substitution at C-4 is a common reaction, often involving the displacement of a leaving group. While the 8H-pteridine tautomer lacks a typical leaving group at C-4, nucleophilic addition could still occur, leading to a dihydro- intermediate. The nucleophilicity of attacking species can be influenced by factors like pH, which can alter the protonation state of the pteridine ring and the nucleophile itself. nih.gov

Redox Chemistry and Aromatization Pathways

The pyrazine moiety of the pteridine system is the primary center for redox activity, undergoing both reduction and oxidation reactions. These transformations are fundamental to the biological roles of many pteridine cofactors.

Reduction of the Pyrazine Ring to Dihydro- and Tetrahydropteridine Forms

The pyrazine ring of pteridines can be readily reduced to yield dihydro- and tetrahydropteridine derivatives. This can be achieved through catalytic hydrogenation (e.g., using PtO2 or Raney nickel) or with chemical reducing agents like sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120). herts.ac.ukgoogle.com The reduction typically proceeds in a stepwise manner. The first two-electron reduction often yields a 7,8-dihydropteridine. documentsdelivered.com A subsequent two-electron reduction produces the fully reduced 5,6,7,8-tetrahydropteridine. documentsdelivered.comnih.gov For example, the reduction of pteridine-2,4-diamine with sodium triacetoxyborohydride yields the corresponding 5,6,7,8-tetrahydropteridine. herts.ac.uk A study on a closely related compound, 6,6,8-trimethyl-5,6,7,8-tetrahydro(3H)pterin, details its synthesis and properties, highlighting the accessibility of these reduced forms. nih.gov

| Reduction Stage | Product Form | General Method |

| First 2e⁻ Reduction | Dihydropteridine (e.g., 7,8-dihydro) | Controlled potential electrolysis, some chemical reductants |

| Second 2e⁻ Reduction | Tetrahydropteridine (5,6,7,8-tetrahydro) | Catalytic hydrogenation, strong chemical reductants |

Oxidative Processes and Aromatization Reactions

The reduced forms of pteridines, particularly dihydropteridines, are susceptible to oxidation, which leads to the re-aromatization of the pyrazine ring. herts.ac.uk Dihydropteridines can be oxidized by various agents, including manganese dioxide or chloranil, to yield the fully aromatic pteridine. herts.ac.uk The stability of dihydropteridines is highly dependent on the ring substituents. herts.ac.uk

An important intermediate in the oxidation of tetrahydropterins is the quinonoid dihydropterin. nih.govnih.gov For instance, the oxidation of 6,6,8-trimethyl-5,6,7,8-tetrahydro(3H)pterin yields the corresponding quinonoid 6,6,8-trimethyl-7,8-dihydro(6H)pterin, which is noted for its exceptional stability compared to other quinonoid pterins. nih.gov These quinonoid species can then tautomerize to the more stable 7,8-dihydropterin (B103510) form. documentsdelivered.com This process is crucial in the context of pterin-dependent enzyme catalysis. nih.gov Oxidative degradation can also occur, especially under harsh conditions or with potent oxidizing agents. nih.gov

Electrochemical Properties and Redox Potentials

The redox behavior of pteridines can be quantitatively studied using electrochemical techniques like polarography and cyclic voltammetry. documentsdelivered.comibs.re.kr These studies reveal that substituted pteridines exhibit characteristic reduction and oxidation peaks. The redox potentials are highly sensitive to the nature and position of substituents on the pteridine ring system. nih.govibs.re.kr

In general, pteridine derivatives show two reduction peaks in cyclic voltammetry, corresponding to the stepwise reduction of the pyrazine ring. ibs.re.kr The presence of different cations in the supporting electrolyte (e.g., Li⁺ vs. TBA⁺) can shift the redox potentials, indicating ion-pairing interactions during the electron transfer process. ibs.re.kr While specific redox potential values for this compound are not available in the surveyed literature, the data for analogous compounds provide a reference range. For example, the reduction potential for pterin (B48896) derivatives can vary significantly based on the substitution pattern and the state of conjugation in the molecule. nih.gov

Reactivity of Alkyl Substituents on the Pteridine Nucleus

The methyl groups at the C-6 and C-7 positions of the pteridine ring are not mere inert appendages. Their connection to the electron-withdrawing heterocyclic system renders them susceptible to a range of reactions, enabling the elaboration of the pteridine scaffold.

The carbon atoms of the methyl groups attached to the pteridine nucleus are analogous to benzylic carbons. The electron-withdrawing nature of the pteridine ring system increases the acidity of the hydrogen atoms on these adjacent methyl groups (alpha-hydrogens). This enhanced acidity facilitates their removal by a base to form a resonance-stabilized carbanion, which can then act as a nucleophile.

One of the key methods to probe this reactivity is through hydrogen-deuterium (H/D) exchange studies. nih.govfrontiersin.orgyoutube.comnih.govyoutube.com In these experiments, the compound is exposed to a source of deuterium (B1214612), typically heavy water (D₂O), under specific conditions (e.g., acid or base catalysis). The rate of incorporation of deuterium into the methyl groups serves as a direct measure of the lability and acidity of the alpha-hydrogens. frontiersin.org While specific H/D exchange data for this compound is not extensively documented in readily available literature, the principles of alpha-carbon chemistry suggest that the C-6 methyl group, being adjacent to the pyrazine ring, would exhibit significant reactivity. libretexts.org This enhanced reactivity is a foundational aspect for many of the transformations discussed subsequently.

| Position | Influencing Factor | Expected Reactivity | Probing Method |

|---|---|---|---|

| C-6 Methyl | Electron-withdrawing effect of the pyrazine ring | Enhanced acidity, susceptible to deprotonation | Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) |

| C-7 Methyls | Electron-withdrawing effect of the pyrazine ring | Enhanced acidity, susceptible to deprotonation | Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) |

The activated nature of the methyl groups on the pteridine core makes them prime targets for selective oxidation. This transformation is a critical step in pteridine chemistry as it converts the relatively unreactive alkyl groups into versatile carbonyl functionalities (aldehydes, ketones, or carboxylic acids), which can serve as handles for further synthetic elaboration.

A principal reagent for this transformation is selenium dioxide (SeO₂). iu.edu SeO₂ is known for its ability to selectively oxidize activated methyl and methylene (B1212753) groups to the corresponding carbonyl compounds. nih.govresearchgate.netsemanticscholar.org For instance, the oxidation of a methyl group at the C-6 position of a pteridine derivative can yield the corresponding 6-formylpteridine. nih.gov This reaction is typically carried out in a suitable solvent like dioxane or acetic acid, sometimes with the addition of a co-oxidant like tert-butyl hydroperoxide to improve yields and reaction conditions. semanticscholar.org

Another approach involves the use of reagents like N-bromosuccinimide (NBS). wikipedia.orgorganic-chemistry.orgresearchgate.netmasterorganicchemistry.comwustl.edu In the case of a related compound, 6,7,7-trimethyl-7,8-dihydropterin, heating with NBS in ethanol (B145695) resulted in the oxidation of the 6-methyl group to form an ester. This suggests a pathway involving initial benzylic bromination followed by solvolysis and further oxidation.

| Reagent | Target Position | Resulting Functional Group | Typical Conditions |

|---|---|---|---|

| Selenium Dioxide (SeO₂) | C-6 Methyl | Aldehyde (-CHO) | Reflux in dioxane or acetic acid nih.govsemanticscholar.org |

| N-Bromosuccinimide (NBS) | C-6 Methyl | Ester (-COOR) | Heating in an alcohol solvent (e.g., ethanol) |

| Potassium Permanganate (KMnO₄) | C-6 Methyl | Carboxylic Acid (-COOH) | Strongly oxidative, may lead to ring cleavage |

Following the successful oxidation of the C-6 or C-7 methyl groups to aldehydes, the Wittig reaction provides a powerful and precise method for carbon-carbon bond formation, specifically for the synthesis of alkenes. wikipedia.orgorganic-chemistry.orglibretexts.orgmasterorganicchemistry.com The Wittig reaction involves the reaction of a carbonyl compound (in this case, a formylpteridine) with a phosphorus ylide (a Wittig reagent). libretexts.org This reaction is highly valuable because it forms the double bond at a specific, predetermined location, avoiding the formation of isomeric mixtures that can occur with other olefination methods.

The general sequence involves two key steps:

Oxidation : The methyl group on the pteridine ring is first oxidized to an aldehyde, for example, using selenium dioxide as described previously.

Olefination : The resulting formylpteridine is then treated with a Wittig reagent (Ph₃P=CHR). The nature of the 'R' group on the ylide determines the structure of the resulting alkene side chain.

This methodology has been successfully applied to 2-alkylthio-6-formylpteridines to introduce a variety of alkene, ester, and ketone functionalities at the C-6 position. researchgate.net This strategy allows for the extension of the carbon skeleton and the introduction of functional groups that can be used in subsequent synthetic steps, such as cyclization reactions. acs.org

| Pteridine Substrate | Wittig Reagent (Ph₃P=CHR) | Product | Significance |

|---|---|---|---|

| 6-Formylpteridine | Ph₃P=CH₂ | 6-Vinylpteridine | Introduction of a terminal alkene acs.org |

| 6-Formylpteridine | Ph₃P=CHCO₂Et | 6-(2-Ethoxycarbonylvinyl)pteridine | Formation of an α,β-unsaturated ester researchgate.net |

| 6-Formylpteridine | Ph₃P=CH-Aryl | 6-Styrylpteridine | Synthesis of conjugated systems |

Derivatization and Functional Group Interconversion

Beyond modifications of the existing alkyl substituents, the pteridine nucleus itself can be functionalized. This often involves the introduction of a reactive group, such as a halogen, which then serves as a versatile handle for a wide array of subsequent transformations, most notably metal-catalyzed cross-coupling reactions.

Direct functionalization of the pteridine core often begins with halogenation. The introduction of a halogen, typically chlorine or iodine, at a specific position (e.g., C-6 or C-7) creates an electrophilic center that is primed for nucleophilic substitution or, more powerfully, for transition-metal-catalyzed cross-coupling reactions.

The Sonogashira reaction is a premier example of such a cross-coupling process. organic-chemistry.orgwikipedia.orglibretexts.orgnih.gov It involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex with a copper(I) co-catalyst. wikipedia.orgnih.gov This reaction is exceptionally useful for forming a carbon-carbon bond between the pteridine ring and an alkyne, introducing a rigid, linear π-system that can be used to construct more complex architectures or to modulate the electronic properties of the molecule.

The typical synthetic sequence is:

Halogenation : A pteridine precursor is selectively halogenated. For example, 6-chloropterin can be synthesized and used as a key intermediate. nih.gov

Sonogashira Coupling : The halogenated pteridine is then reacted with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) salt (e.g., CuI), and a base (e.g., an amine). nih.gov

This strategy provides a robust route to 6-alkynylpteridines, which are valuable precursors for the synthesis of natural products and their analogs. nih.gov

| Pteridine Substrate | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| 6-Iodopterin derivative | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst, Cu(I) co-catalyst, Amine base | 6-Alkynylpteridine nih.gov |

| 6-Chloropterin derivative | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₄ / CuI / Et₃N | 6-Alkynylpteridine nih.gov |

The functional groups introduced through the reactions described above—such as alkenes, alkynes, and carbonyls—can be strategically employed in intramolecular cyclization reactions to construct novel polycyclic and fused heterocyclic systems. unt.edu These reactions significantly increase the structural complexity and can lead to the discovery of compounds with unique chemical and biological properties.

Several strategies can be envisioned:

Intramolecular Diels-Alder Reaction : A pteridine bearing both a diene and a dienophile can undergo an intramolecular [4+2] cycloaddition to form a new six-membered ring. For instance, a pteridine with an olefinic side chain at C-6 and another unsaturated moiety elsewhere could potentially cyclize. researchgate.net

Aldol (B89426) Condensation : An intramolecular aldol condensation can occur if a side chain contains a ketone or aldehyde that can react with an activated alpha-carbon on another substituent, leading to the formation of a new ring. libretexts.orgyoutube.com

Heck or Other Palladium-Catalyzed Cyclizations : An alkenyl or alkynyl group introduced via a Wittig or Sonogashira reaction can participate in an intramolecular palladium-catalyzed reaction with a halide or triflate on another part of the molecule or a tethered side chain to form a new carbocyclic or heterocyclic ring. researchgate.net

These cyclization strategies open the door to a vast array of complex, fused pteridine structures, such as pyrano[3,2-g]pteridines, which have been synthesized via the condensation of 5,6-diaminopyrimidines with protected pentose (B10789219) phenylhydrazones. researchgate.net The specific reaction pathway is highly dependent on the nature and positioning of the reactive functional groups on the starting pteridine derivative.

Spectroscopic and Structural Elucidation of 6,7,7 Trimethyl 8h Pteridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

High-field ¹H and ¹³C NMR are the cornerstones of structural elucidation. For 6,7,7-trimethyl-8H-pteridine, the ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The pteridine (B1203161) ring contains a single aromatic proton, which would appear as a singlet in the downfield region typical for aromatic protons. The proton on the N(8) nitrogen would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The three methyl groups would present as sharp singlets: one corresponding to the C(6)-methyl group and another, with an integral of 6H, for the two magnetically equivalent methyl groups at the C(7) position.

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom. The spectrum would display signals for the quaternary and CH carbons of the pteridine core in the aromatic region. The sp³-hybridized C(7) carbon, bearing the gem-dimethyl groups, would appear at a significantly higher field. The three methyl carbons would also be observed in the upfield region of the spectrum.

Table 1: Representative ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-4 | ~8.5 | Singlet | 1H |

| N(8)-H | ~7.9 (variable) | Broad Singlet | 1H |

| C(6)-CH₃ | ~2.5 | Singlet | 3H |

| C(7)-(CH₃)₂ | ~1.7 | Singlet | 6H |

Table 2: Representative ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | ~155 |

| C-4 | ~150 |

| C-4a | ~135 |

| C-6 | ~160 |

| C-7 | ~55 |

| C-8a | ~148 |

| C(6)-CH₃ | ~22 |

| C(7)-(CH₃)₂ | ~28 |

While 1D NMR provides essential data, 2D NMR techniques are indispensable for confirming the complex connectivity of the pteridine scaffold.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, significant COSY correlations are not expected due to the isolated nature of the protons, but it would confirm the absence of vicinal or long-range couplings involving the aromatic proton.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons. It would definitively link the proton signals for the C(6)-methyl and C(7)-methyl groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for piecing together the molecular skeleton by revealing long-range (2-3 bond) couplings between protons and carbons. Key expected correlations for confirming the structure of this compound would include:

Correlations from the C(6)-CH₃ protons to the C(6), C(7), and C-8a carbons.

Correlations from the C(7)-(CH₃)₂ protons to the C(7) and C(6) carbons.

Correlations from the H-4 proton to the C-2, C-4a, and C-8a carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, irrespective of bonding. A NOESY experiment could show a spatial correlation between the N(8)-H proton and the gem-dimethyl groups at the C(7) position, helping to confirm the 8H-tautomeric form.

Pteridine systems are known to exhibit prototropic tautomerism, where a proton can exist in equilibrium between two or more positions, often the nitrogen atoms of the heterocyclic rings. The designated 8H-pteridine structure implies the proton resides on N(8), but it could potentially exchange with other sites, such as N(1) or N(3).

Dynamic NMR, particularly variable-temperature (VT) NMR, is the primary method for investigating such equilibria. If a tautomeric exchange is occurring at a rate comparable to the NMR timescale, the observed signals may be broadened. By lowering the temperature, this exchange can be slowed, potentially leading to the resolution of distinct signals for each individual tautomer. Conversely, increasing the temperature can accelerate the exchange, resulting in sharp, averaged signals. Analysis of the spectra at different temperatures allows for the determination of the thermodynamic and kinetic parameters of the tautomeric equilibrium.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. The molecular formula for this compound is C₁₀H₁₂N₄. HRMS analysis would be expected to yield a molecular ion peak ([M+H]⁺) that corresponds precisely to the calculated theoretical exact mass, thereby confirming the elemental composition and distinguishing it from other isomers.

Table 3: Calculated Exact Mass for this compound

| Molecular Formula | Ion | Calculated Exact Mass (m/z) |

| C₁₀H₁₂N₄ | [M+H]⁺ | 189.11347 |

| C₁₀H₁₂N₄ | [M]⁺˙ | 188.10565 |

Tandem mass spectrometry (MS/MS) is used to probe the structure of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This process provides a fragmentation "fingerprint" that is characteristic of the molecule's structure.

For this compound, the protonated molecule ([M+H]⁺) would be selected as the precursor ion. In a collision-induced dissociation (CID) experiment, this ion would be fragmented. A plausible and dominant initial fragmentation step would be the loss of a methyl radical (•CH₃), a neutral loss of 15 Da. This is favored due to the formation of a stable tertiary carbocation adjacent to a nitrogen atom at the C(7) position. Subsequent fragmentations could involve the cleavage of the pteridine core, leading to the loss of neutral molecules like hydrogen cyanide (HCN, 27 Da) or ethene (C₂H₄, 28 Da) from further breakdown of the side chain. Analysis of these fragmentation pathways provides strong corroborative evidence for the proposed structure.

Table 4: Plausible MS/MS Fragmentation for this compound

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) |

| 189.11 | •CH₃ | 174.09 |

| 174.09 | HCN | 147.08 |

| 147.08 | C₂H₄ | 119.06 |

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures. asdlib.orgnih.govijarnd.com For pteridine derivatives, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful for separating components and providing structural information based on their mass-to-charge ratio and fragmentation patterns. nih.govijarnd.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a premier technique for analyzing pteridines in various matrices, offering high sensitivity and selectivity. nih.govnih.gov The separation is typically achieved using reverse-phase chromatography, and detection by tandem mass spectrometry (MS/MS) allows for precise quantification and identification. nih.govnih.gov For a mixture containing this compound, a method could be developed based on established protocols for similar analytes. mdpi.comresearchgate.net The high polarity of many pteridines can make chromatographic separation challenging, often requiring specific column chemistries, such as amino columns, to achieve adequate resolution of isomers. researchgate.net

Sample Preparation : Samples containing pteridines often undergo an oxidation step, for instance using manganese dioxide, followed by filtration and dilution before injection into the LC-MS system. researchgate.net

Chromatography : A C18 or a specialized amino column can be used for separation with a mobile phase consisting of a mixture of an aqueous solvent with an acid (like formic acid) and an organic solvent (like methanol (B129727) or acetonitrile). nih.govresearchgate.net

Mass Spectrometry : Electrospray ionization (ESI) in positive mode is generally effective for pteridines, generating a protonated molecule [M+H]⁺. mdpi.com Tandem MS (MS/MS) analysis of this precursor ion would yield characteristic product ions, confirming the molecule's identity.

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds. nih.gov While some pteridines may require derivatization to increase their volatility, this compound, with its methyl groups, might be amenable to direct GC-MS analysis. nih.govnih.gov The technique provides excellent chromatographic resolution and generates reproducible mass spectra that can be compared against spectral libraries for identification. nih.gov

The following table illustrates hypothetical LC-MS/MS parameters for the analysis of this compound.

| Parameter | Condition/Value |

|---|---|

| Chromatography Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion [M+H]⁺ | m/z 191.13 |

| Primary Fragment Ions | m/z 176.11 (Loss of CH₃), m/z 149.10 (Further fragmentation) |

| Hypothetical Retention Time | 4.5 min |

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular vibrations within a compound, serving as a molecular fingerprint. researchgate.netslideshare.net

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. slideshare.netnih.gov When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in the absorption of radiation. slideshare.net An IR spectrum, a plot of absorbance or transmittance versus frequency (wavenumber), reveals these characteristic absorptions. youtube.com

For this compound, the IR spectrum would be characterized by vibrations associated with the pteridine core and the trimethyl substituents. Key expected absorptions include:

Aromatic C-H Stretch : Typically observed in the 3100-3000 cm⁻¹ region. libretexts.orglibretexts.org

Aliphatic C-H Stretch : From the methyl groups, appearing between 3000-2850 cm⁻¹. libretexts.org

C=N and C=C Stretching : Vibrations from the pyrimidine (B1678525) and pyrazine (B50134) rings would produce a series of sharp bands in the 1680-1400 cm⁻¹ "fingerprint region". ijfmr.com

C-N Stretching : These vibrations are expected in the 1360-1180 cm⁻¹ range. ijfmr.com

C-H Bending : Aliphatic C-H bending (from methyl groups) would be seen around 1470-1350 cm⁻¹. libretexts.org Aromatic C-H out-of-plane ("oop") bending vibrations appear in the 900-675 cm⁻¹ region and are characteristic of the substitution pattern. libretexts.org

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Pteridine Ring |

| Aliphatic C-H Stretch | 3000 - 2850 | -CH₃ Groups |

| C=C and C=N Stretch | 1680 - 1400 | Pteridine Ring |

| Aliphatic C-H Bend | 1470 - 1350 | -CH₃ Groups |

| C-N Stretch | 1360 - 1180 | Pteridine Ring |

| Aromatic C-H Bend (out-of-plane) | 900 - 675 | Pteridine Ring |

Raman spectroscopy is a complementary technique to IR spectroscopy. researchgate.net It measures the inelastic scattering of monochromatic light, providing information on molecular vibrations. researchgate.net While IR activity requires a change in the dipole moment during a vibration, Raman activity requires a change in polarizability. slideshare.net This often means that symmetric, non-polar bonds produce strong Raman signals, whereas they may be weak or absent in IR spectra.

X-ray Crystallography

In a single-crystal X-ray diffraction experiment, a high-quality crystal is irradiated with a monochromatic X-ray beam. wikipedia.orgyoutube.com The crystal diffracts the X-rays into a unique pattern of reflections. libretexts.org By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be calculated. youtube.comnih.gov From this map, the positions of the individual atoms can be determined, yielding a complete molecular structure. nih.gov The structure of the parent pteridine molecule has been determined using this technique, providing a reference for substituted derivatives. rsc.org

A successful crystallographic analysis of this compound would yield precise data on its molecular geometry. This includes the planarity of the pteridine ring system and the conformation of the methyl groups. The following table presents hypothetical crystallographic data for this compound.

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₁₀H₁₂N₄ |

| Formula Weight | 190.23 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a, b, c (Å) | a = 8.5, b = 12.1, c = 9.8 |

| α, β, γ (°) | α = 90, β = 105.2, γ = 90 |

| Volume (ų) | 975.4 |

| Z (Molecules per unit cell) | 4 |

Beyond individual molecular structure, X-ray crystallography reveals how molecules pack together in the solid state. ias.ac.in This packing is governed by a variety of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. rsc.orgmdpi.com Understanding these interactions is key to comprehending the physical properties of the material. ias.ac.in

In the crystal structure of this compound, several types of intermolecular interactions would be anticipated:

π-π Stacking : The planar, electron-deficient pteridine rings are likely to engage in π-π stacking interactions, where the rings of adjacent molecules are arranged in a parallel or offset fashion. nih.govmdpi.com

C-H···N Interactions : Weak hydrogen bonds between the C-H bonds of the methyl groups or the aromatic ring and the nitrogen atoms of the pteridine core of neighboring molecules can play a significant role in stabilizing the crystal lattice. ed.ac.uk

Electronic Spectroscopy

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, provides valuable insights into the electronic structure and properties of molecules like this compound. The electronic transitions within the aromatic pteridine system are responsible for its characteristic spectral features.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

The UV-Vis absorption spectrum of a pteridine derivative is characterized by absorption bands arising from π → π* and n → π* electronic transitions within the heterocyclic ring system. The position (λmax) and intensity (molar absorptivity, ε) of these bands are influenced by the nature and position of substituents on the pteridine core.

For this compound, the presence of three methyl groups is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted pteridine. This is due to the electron-donating inductive effect of the methyl groups, which destabilizes the ground state more than the excited state, thereby reducing the energy gap for electronic transitions. The gem-dimethyl group at the 7-position would contribute to this effect.

Pteridines typically exhibit multiple absorption bands in the UV-Vis region. The intense bands are generally assigned to π → π* transitions, while the weaker, longer-wavelength absorptions are often attributed to n → π* transitions, originating from the non-bonding electrons of the nitrogen atoms in the rings.

Table 1: Expected UV-Vis Absorption Characteristics of this compound in a Neutral Solvent

| Transition Type | Expected λmax Range (nm) | Expected Molar Absorptivity (ε) Range (L·mol-1·cm-1) |

| π → π | 250 - 350 | 5,000 - 20,000 |

| n → π | 350 - 450 | < 1,000 |

| Note: This table represents predicted values based on the general behavior of substituted pteridines and is not based on experimental data for this compound. |

Fluorescence Spectroscopy for Emissive Properties and Quenching Studies

Many pteridine derivatives are known to be fluorescent, emitting light after being electronically excited. The fluorescence properties, including the emission wavelength and quantum yield, are highly dependent on the molecular structure and environment.

The fluorescence of pteridines generally arises from the first excited singlet state (S1) relaxing to the ground state (S0). The emission spectrum is typically a mirror image of the lowest energy absorption band. For this compound, excitation at a wavelength corresponding to its main absorption band would be expected to result in fluorescence at a longer wavelength (Stokes shift).

The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, can be influenced by various factors. The methyl substituents on this compound may affect the quantum yield. Furthermore, fluorescence quenching studies, where the fluorescence intensity is decreased by the presence of other molecules (quenchers), could provide information about the interaction of the pteridine with its environment.

Table 2: Anticipated Fluorescence Properties of this compound

| Parameter | Expected Value/Range |

| Excitation Wavelength (λex) | ~350 - 400 nm |

| Emission Wavelength (λem) | ~420 - 480 nm |

| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.5 |

| Note: These are hypothetical values based on the fluorescence of similar pteridine compounds. |

pH-Dependent Spectroscopic Behavior and Ionization Constants

The UV-Vis absorption and fluorescence spectra of pteridines are often sensitive to the pH of the solution. This is because the nitrogen atoms in the pteridine ring system can be protonated or deprotonated, leading to changes in the electronic structure of the molecule.

The this compound molecule has several nitrogen atoms that can act as basic centers. As the pH of the solution is varied, different ionic species (e.g., protonated cations at low pH, neutral molecule at intermediate pH, and potentially deprotonated anions at high pH) will exist in equilibrium. Each of these species will have a distinct absorption and emission spectrum.

By monitoring the changes in the spectra as a function of pH, the ionization constants (pKa values) for the different protonation/deprotonation equilibria can be determined. These pKa values are important for understanding the behavior of the molecule in biological systems. For instance, the protonation at N1, N3, N5, or N8 would alter the conjugation of the π-system, leading to shifts in the absorption and emission maxima.

Table 3: Predicted Ionization Equilibria and Spectroscopic Shifts for this compound

| pH Range | Dominant Species | Expected Spectral Shift (Compared to Neutral) |

| Acidic (low pH) | Cationic (protonated) | Bathochromic or Hypsochromic shift in λmax |

| Neutral | Neutral molecule | - |

| Basic (high pH) | Anionic (deprotonated) | Bathochromic shift in λmax |

| Note: The specific pKa values and the direction of the spectral shifts would need to be determined experimentally. |

Computational Chemistry and Theoretical Investigations of 6,7,7 Trimethyl 8h Pteridine

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for understanding the intrinsic properties of molecules at the electronic level. These methods allow for the detailed investigation of molecular geometry, electronic structure, and spectroscopic characteristics, providing insights that are often complementary to experimental data.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are used to determine the ground-state electronic structure of molecules by solving the Schrödinger equation in terms of the electron density rather than the complex many-electron wavefunction.

For 6,7,7-trimethyl-8H-pteridine, a geometry optimization would be the initial step in a DFT study. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. Functionals such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), are commonly employed for such tasks on heterocyclic compounds. openmedicinalchemistryjournal.comresearchgate.net The optimization would yield key structural parameters, including bond lengths, bond angles, and dihedral angles. The presence of the three methyl groups, particularly the gem-dimethyl group at the C7 position, would likely introduce steric strain influencing the planarity of the pteridine (B1203161) ring system.

Upon achieving the optimized geometry, a host of electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more readily excited. The distribution of these frontier orbitals would reveal the most probable sites for electrophilic and nucleophilic attack.

Table 1: Illustrative DFT-Calculated Properties for this compound (Note: The following data are hypothetical and serve to illustrate the typical output of DFT calculations.)

| Parameter | Calculated Value |

|---|---|

| Total Energy (Hartree) | -750.123456 |

| HOMO Energy (eV) | -6.25 |

| LUMO Energy (eV) | -1.89 |

| HOMO-LUMO Gap (eV) | 4.36 |

| Dipole Moment (Debye) | 2.45 |

Ab Initio Methods for High-Level Energetic Characterization

While DFT is a powerful tool, ab initio methods, which are based on first principles without empirical parameterization, can offer higher accuracy for energetic properties, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) are considered gold standards for calculating accurate molecular energies.

These high-level calculations would be particularly useful for determining the precise conformational energies and the relative stabilities of different isomers or tautomers of this compound. For instance, the energetic barrier to rotation for the C6-methyl group could be accurately computed. Furthermore, these methods are crucial for obtaining benchmark energetic data that can be used to validate the results from more computationally efficient DFT methods.

Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR)

Computational methods are widely used to predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra or for identifying unknown compounds.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a common application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used for this purpose. researchgate.net Calculated chemical shifts for this compound would aid in the assignment of experimental spectra. The electronic environment of each nucleus, influenced by the methyl substitutions, would be reflected in the predicted chemical shifts.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). bohrium.com By calculating the vertical excitation energies and oscillator strengths, a theoretical UV-Vis spectrum can be generated. For this compound, TD-DFT calculations would likely predict the characteristic π→π* transitions of the pteridine core. The substitution with methyl groups would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted pteridine.

IR Spectroscopy: The calculation of vibrational frequencies using DFT can produce a theoretical Infrared (IR) spectrum. This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates. The predicted spectrum would show characteristic vibrational modes, such as C-H stretching from the methyl groups, C=N and C=C stretching within the heterocyclic rings, and various bending modes. These theoretical frequencies are often scaled to better match experimental data. mdpi.com

Table 2: Hypothetical Predicted Spectroscopic Data for this compound (Note: These are example data points and not actual calculated values for the compound.)

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (ppm) - C6-CH₃ | 2.45 |

| ¹³C NMR | Chemical Shift (ppm) - C7 | 78.2 |

| UV-Vis | λmax (nm) | 345 |

| IR | Frequency (cm⁻¹) - C=N stretch | 1620 |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the dynamic behavior of molecules and their interactions with other molecules, which is crucial for understanding their function in a biological context.

Conformational Analysis and Tautomerism Studies

The pteridine ring system can exist in different tautomeric forms, and the relative stability of these tautomers can be highly dependent on the substitution pattern and the surrounding environment (e.g., solvent). researchgate.net For this compound, the "8H" designation specifies one particular tautomer. However, proton transfer to other nitrogen atoms in the rings could lead to other stable or metastable tautomers. Computational studies can quantify the relative energies of these tautomers and the energy barriers for their interconversion. bohrium.comresearchgate.net The presence of electron-donating methyl groups would influence the basicity of the different nitrogen atoms and thus affect the tautomeric equilibrium.

Conformational analysis would focus on the flexibility of the molecule, particularly the rotation of the methyl groups and any puckering of the dihydropyrazine (B8608421) ring. While the aromatic pyrimidine (B1678525) ring is planar, the 8H-dihydropyrazine ring is not. The gem-dimethyl substitution at C7 would significantly influence the ring's preferred conformation.

Molecular Docking for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). openmedicinalchemistryjournal.comijfmr.commdpi.com This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

If this compound were to be investigated as a potential ligand for a particular protein target, molecular docking simulations would be performed. biorxiv.org The process involves preparing the 3D structures of both the ligand and the receptor. The ligand's conformational space is explored to find binding poses within the receptor's active site that are energetically favorable. The output of a docking simulation is a set of predicted binding poses, each with a corresponding scoring function value that estimates the binding affinity. These simulations would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and the amino acid residues of the receptor. The three methyl groups would likely play a significant role in establishing hydrophobic interactions within the binding pocket.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Receptor (Note: Data are for illustrative purposes only.)

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -7.8 |

| Interacting Residues | LEU88, VAL102, PHE178 |

| Hydrogen Bonds | N1-H --- O=C(GLY101) |

Dynamics of Proton Transfer and Reaction Mechanisms

The study of proton transfer dynamics is fundamental to understanding the reaction mechanisms of many nitrogen-containing heterocyclic compounds, including pteridines. Protonation and deprotonation events can dramatically alter the electronic distribution and reactivity of the molecule. Theoretical investigations into these processes for this compound would likely involve mapping the potential energy surface for proton movement between the nitrogen atoms of the pteridine core.

Computational methods such as Density Functional Theory (DFT) are employed to calculate the energy barriers associated with intramolecular and intermolecular proton transfer. nih.gov For instance, studies on other heterocyclic systems have shown that the presence of explicit solvent molecules, often water, can significantly lower the activation energy for proton transfer by forming hydrogen-bonded bridges. nih.gov Molecular dynamics simulations could further elucidate the real-time dynamics of these transfer events, providing insights into the timescales and pathways of proton movement. researchgate.net

Key parameters that would be investigated in a computational study of this compound's proton transfer dynamics include:

Proton Affinities: Calculation of the proton affinity for each nitrogen atom would identify the most likely sites of protonation.

Transition State Geometries: Identification of the transition state structures for proton transfer between different nitrogen atoms.

Activation Energy Barriers: Quantification of the energy required to move a proton from one site to another.

Solvent Effects: Modeling the influence of different solvent environments on the proton transfer dynamics.

Analysis of Chemical Bonding and Reactivity

Quantum Theory of Atoms in Molecules (QTAIM) for Electron Density Topology

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for analyzing the electron density distribution within a molecule, providing deep insights into the nature of chemical bonds and non-covalent interactions. mdpi.comrsc.org An application of QTAIM to this compound would involve analyzing the topology of its calculated electron density, ρ(r).

This analysis identifies critical points in the electron density, which are classified based on the curvature of the density at that point. Of particular interest are the bond critical points (BCPs), which exist between two interacting atoms. The properties of the electron density at these BCPs reveal the nature of the chemical bond.

Table 1: Key QTAIM Parameters for Bond Analysis

| Parameter | Symbol | Description |

| Electron Density at BCP | ρ(rb) | Indicates the strength of the bond; higher values suggest stronger bonds. |

| Laplacian of Electron Density | ∇²ρ(rb) | A negative value indicates a covalent bond (electron density is concentrated along the bond path), while a positive value suggests a closed-shell interaction (like ionic bonds or van der Waals interactions). |

| Total Electron Energy Density | H(rb) | A negative value is indicative of a covalent interaction. |

A QTAIM analysis of this compound would allow for a quantitative description of the C-N, C-C, and C-H bonds within the molecule, as well as any potential intramolecular non-covalent interactions involving the methyl groups.

Fukui Functions and Electrophilicity/Nucleophilicity Indices

To predict the reactivity of this compound, conceptual Density Functional Theory (DFT) provides a set of powerful reactivity descriptors, including Fukui functions and global electrophilicity/nucleophilicity indices. nih.govnih.gov

The Fukui function, f(r), describes the change in electron density at a specific point when the total number of electrons in the system changes. nih.gov It helps to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.govresearchgate.net

f+(r): Indicates the propensity of a site to accept an electron (nucleophilic attack).

f-(r): Indicates the propensity of a site to donate an electron (electrophilic attack).

f0(r): Indicates the propensity of a site to react with a radical.

By integrating these functions over an atomic basin, one obtains the condensed Fukui functions, which provide a value for each atom in the molecule, highlighting the most reactive atoms.

Table 2: Conceptual DFT Reactivity Descriptors

| Descriptor | Formula | Interpretation |

| Electrophilicity Index | ω = (μ²) / (2η) | Measures the stabilization in energy when the system acquires an additional electronic charge from the environment. |

| Nucleophilicity Index | N = EHOMO(Nu) - EHOMO(TCE) | Measures the ability of a molecule to donate electrons, often referenced against a standard like tetracyanoethylene (B109619) (TCE). |

| Chemical Potential | μ ≈ (EHOMO + ELUMO) / 2 | Relates to the escaping tendency of electrons from the system. |

| Chemical Hardness | η ≈ ELUMO - EHOMO | Measures the resistance to change in electron distribution. |

A thorough computational study would calculate these indices for this compound to provide a quantitative prediction of its reactivity towards different chemical species.

Biological and Biochemical Investigations of 6,7,7 Trimethyl 8h Pteridine and Analogues

Mechanistic Studies of Biological Activity

The biological effects of pteridine (B1203161) derivatives are intrinsically linked to their ability to interact with and modulate the function of various biomolecules. These interactions can lead to the inhibition of critical enzymatic pathways or interference with cellular processes.

Pteridine analogues have been extensively investigated as inhibitors of several key enzymes, owing to their structural resemblance to natural enzyme substrates or cofactors.

Dihydrofolate Reductase (DHFR) Inhibition:

Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. nih.gov This process is vital for the de novo synthesis of purines, thymidylate, and certain amino acids. nih.gov Consequently, DHFR is a well-established target for various therapeutic agents, including anticancer and antimicrobial drugs. wikipedia.orgresearchgate.net

A variety of pteridine derivatives have been designed and synthesized as DHFR inhibitors. researchgate.net These compounds typically act as competitive inhibitors, binding to the active site of the enzyme and preventing the binding of the natural substrate, dihydrofolate. The inhibitory activity of these compounds is influenced by the nature and position of substituents on the pteridine ring. While specific inhibitory data for 6,7,7-trimethyl-8H-pteridine against DHFR is not extensively documented in publicly available literature, the general class of pteridine-based compounds has shown significant potential. For instance, bisubstrate inhibitors that mimic both the pterin (B48896) and adenosine (B11128) portions of the substrates of enzymes in the folate pathway have been developed. nih.gov

| Pteridine Analogue Class | Target Enzyme | General Observation |

| Diaminoquinazolines | Dihydrofolate Reductase (DHFR) | Act as structural analogues of dihydrofolate, binding to the active site. |

| Diaminopyrroloquinazolines | Dihydrofolate Reductase (DHFR) | Exhibit competitive inhibition of DHFR. |

| Pteridine-7(8H)-ones | Cyclin-Dependent Kinases 4/6 (CDK4/6) | Show potent and selective inhibitory activity. nih.gov |

| Pteridine-7(8H)-ones | Bruton's Tyrosine Kinase (BTK) | Act as potent and selective covalent inhibitors. nih.gov |

Kinase Inhibition:

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. ed.ac.uk The pteridine scaffold has emerged as a promising framework for the development of potent and selective kinase inhibitors.

Recent studies have highlighted the potential of pteridine-7(8H)-one derivatives as inhibitors of critical kinases. For example, a series of these compounds were identified as potent and selective inhibitors of Bruton's tyrosine kinase (BTK), a key target in the treatment of various cancers and autoimmune diseases. nih.gov One of the lead compounds from this series demonstrated a high degree of selectivity and significant tumor growth inhibition in preclinical models. nih.gov Similarly, other pteridine-7(8H)-one derivatives have been developed as potent and selective dual inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), which are crucial regulators of the cell cycle. nih.gov

The biological activity of small molecules is fundamentally determined by their interactions with cellular macromolecules. Pteridine derivatives can engage in various non-covalent interactions with proteins and nucleic acids, influencing their structure and function.

Protein Interactions:

The binding of pteridine analogues to proteins is governed by a combination of factors, including hydrophobic interactions, hydrogen bonding, and electrostatic interactions. The specific substituents on the pteridine ring dictate the nature and strength of these interactions, thereby determining the binding affinity and selectivity for a particular protein target. For instance, competitive protein-binding assays have been developed for certain drugs based on their tight binding to enzymes like dihydrofolate reductase. nih.gov The binding of drugs like trimethoprim (B1683648) to plasma proteins has also been studied to understand their pharmacokinetic properties. nih.gov

DNA Interactions:

While direct intercalation or groove binding with DNA is more characteristic of larger planar aromatic molecules, certain pteridine derivatives could potentially interact with DNA. The nature of these interactions can be influenced by factors such as the planarity of the pteridine ring system and the presence of specific functional groups that can form hydrogen bonds with the DNA bases or the phosphate (B84403) backbone. For example, the methyl group in thymidine (B127349) has been shown to have favorable interactions with adjacent adenine (B156593) bases in DNA, contributing to the sequence-dependent deformability of the DNA structure. nih.gov Similar interactions could be envisaged for methyl-substituted pteridines.

Pteridines are central intermediates in the de novo biosynthesis of folate. researchgate.net This essential metabolic pathway is responsible for producing tetrahydrofolate and its derivatives, which are critical for one-carbon transfer reactions in the synthesis of nucleotides and amino acids. nih.govreactome.org

The biosynthesis of the pteridine portion of folate begins with guanosine (B1672433) triphosphate (GTP). nih.gov A series of enzymatic reactions converts GTP into 7,8-dihydroneopterin, which is then further processed to 6-hydroxymethyl-7,8-dihydropterin. researchgate.net This latter molecule serves as the immediate precursor for the pteridine moiety of folate. The enzymes involved in this pathway, such as GTP cyclohydrolase I and dihydroneopterin aldolase (B8822740), are well-characterized. nih.govresearchgate.net The pteridine branch of the folate synthesis pathway is a key metabolic route in plants and microorganisms. nih.gov

Key Intermediates in the Pteridine Branch of Folate Biosynthesis

| Intermediate | Precursor | Key Enzyme |

| 7,8-Dihydroneopterin triphosphate | Guanosine triphosphate (GTP) | GTP cyclohydrolase I researchgate.net |

| 7,8-Dihydroneopterin | 7,8-Dihydroneopterin triphosphate | Phosphatases researchgate.net |

| 6-Hydroxymethyl-7,8-dihydropterin | 7,8-Dihydroneopterin | Dihydroneopterin aldolase researchgate.net |

Antioxidant and Radical Scavenging Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense mechanisms of the body, is implicated in the pathogenesis of numerous diseases. Pteridine derivatives have been investigated for their potential to act as antioxidants and radical scavengers.

The antioxidant activity of pteridine derivatives can be attributed to several mechanisms, including:

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The efficiency of this process is related to the bond dissociation enthalpy (BDE) of the hydrogen-donating group. chemrxiv.org

Electron Transfer (ET): Antioxidants can also donate an electron to a free radical, converting it into a less reactive species. This mechanism is often followed by proton transfer. mdpi.com

Radical Adduct Formation (RAF): Some antioxidants can react with free radicals to form a stable adduct, effectively removing the radical from circulation. mdpi.com

The specific mechanism employed by a pteridine derivative depends on its chemical structure, particularly the substitution pattern and the oxidation state of the pteridine ring.

Several in vitro assays are commonly used to evaluate the antioxidant and radical scavenging potential of chemical compounds. These assays provide a quantitative measure of a compound's ability to neutralize various types of free radicals.

Common In Vitro Antioxidant Assays

| Assay | Principle | Radical Scavenged |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | Measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change. mdpi.comresearchgate.net | DPPH radical |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay | Measures the ability of a compound to scavenge the pre-formed ABTS radical cation. nih.govmdpi.com | ABTS radical cation |

| Hydroxyl Radical Scavenging Assay | Determines the ability of a compound to neutralize highly reactive hydroxyl radicals, often generated by a Fenton-type reaction. nih.govresearchgate.net | Hydroxyl radical |

| Ferric Reducing Antioxidant Power (FRAP) Assay | Measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). mdpi.com | Not a direct radical scavenging assay |

Studies in Cellular Models

Extensive literature searches did not yield specific studies focusing on the biological and biochemical effects of the chemical compound this compound in cellular models. Research on the broad class of pteridine derivatives is extensive, revealing a wide range of biological activities. However, data detailing the specific impact of the trimethylated 8H-pteridine analogue on cellular processes, metabolic pathways, or its potential in disease models such as cancer cell lines is not available in the reviewed scientific literature.

Impact on Cellular Processes and Metabolic Pathways in Cultured Cells

There is no specific information available in the scientific literature regarding the impact of this compound on the cellular processes and metabolic pathways of cultured cells. While the broader family of pteridines is known to be involved in various biological processes, the specific effects of this trimethylated derivative have not been reported.

Probing Biochemical Events in Disease Models (e.g., Cancer Cell Lines)

Specific studies on the effects of this compound in cancer cell lines or other disease models are not present in the available scientific literature. The anticancer potential of various other pteridine derivatives has been a subject of research, with some analogues showing inhibitory effects on cancer cell proliferation. However, no such data has been published for this compound.

Due to the lack of specific research on this compound, no data tables of research findings can be provided.

Advanced Applications of 6,7,7 Trimethyl 8h Pteridine and Its Derivatives

Development of Chemical Probes and Tools

The inherent biological relevance and tunable chemical properties of the pteridine (B1203161) scaffold make it an attractive framework for designing chemical probes. orientjchem.org These tools are crucial for dissecting complex biological processes, identifying new therapeutic targets, and visualizing cellular components with high specificity.

Fluorescent Markers for Biochemical and Biological Imaging

Pteridine derivatives are intrinsically fluorescent, a property that has been harnessed to create powerful tools for bioimaging. mdpi.com These compounds can be engineered to act as fluorescent probes that light up specific biological molecules or events. bham.ac.uk

Researchers have synthesized various fluorescent pteridine-based analogs for incorporation into oligonucleotides to study protein-DNA interactions. While not the specific trimethyl derivative, these studies on related pteridines establish the core's utility. For instance, analogs like 3-methylisoxanthopterin and 6-methylisoxanthopterin have been developed as fluorescent probes. Key characteristics of these probes include their quantum yields (a measure of fluorescence efficiency), excitation and emission wavelengths, and fluorescence lifetimes. The fluorescence of these probes can be sensitive to their local environment, for example, being quenched when incorporated into oligonucleotides, which provides a mechanism to report on molecular interactions.

Below is a table summarizing the photophysical properties of selected pteridine-based fluorescent probes, demonstrating their potential for bioimaging applications.

| Probe (Pteridine Derivative) | Max Excitation (λex, nm) | Max Emission (λem, nm) | Quantum Yield (Φ) | Mean Lifetime (τ, ns) |

| Probe 1 | 346 | 426 | 0.88 | 4.34 |

| Probe 2 | 358 | 444 | 0.54 | 6.54 |

| Probe 3 | 334 | 400 | 0.44 | 0.87 |

| Probe 4 | 348 | 430 | 0.35 | 2.98 |

| Probe 5 | 348 | 432 | 0.28 | 3.03 |

| Probe 6 | 344 | 422 | 0.25 | 1.83 |

| Probe 7 | 346 | 424 | 0.17 | 1.76 |

This table presents hypothetical data based on published research on various pteridine analogs to illustrate their typical fluorescent properties.

These fluorogenic tools can be designed to emit light only upon binding to a specific target, which enhances the signal-to-noise ratio for clearer imaging. bham.ac.uk The development of pteridine analogs with emission wavelengths greater than 600 nm is particularly valuable for in vivo imaging, as light in this near-infrared range can penetrate tissues more deeply. bham.ac.ukresearchgate.net

Affinity Probes for Target Identification

Affinity probes are indispensable tools in chemical biology and drug discovery, designed to bind specifically to a biological target, such as a protein, to elucidate its function or validate it as a therapeutic target. google.com The pteridine scaffold has been successfully employed to create high-affinity ligands for various biological targets, particularly enzymes like protein kinases.

The development of potent and selective inhibitors based on a core chemical structure is a key strategy in creating affinity probes. For example, pteridine-7(8H)-dione derivatives have been synthesized and optimized as highly potent dual inhibitors of specific cancer-related enzymes like the Epidermal Growth Factor Receptor (EGFR) and BRAFV600E kinase. nih.gov In one study, derivatives were identified with GI50 values (concentration causing 50% growth inhibition) as low as 38 nM against cancer cell lines. nih.gov

By designing molecules that bind with high affinity to a target, researchers can develop probes that specifically label and identify that target within a complex biological sample. nih.gov This process is crucial for understanding the mechanism of action of potential drugs and for identifying new therapeutic opportunities. Screening campaigns against specific enzymes, such as Trypanosoma brucei pteridine reductase 1 (TbPTR1), have identified pteridine-like scaffolds as effective inhibitors, demonstrating the utility of this chemical class in targeted probe development. nih.gov

Coordination Chemistry and Materials Science

The pteridine ring system contains multiple nitrogen atoms that can act as electron-pair donors, making them excellent ligands for coordinating with metal ions. This property is the basis for their application in coordination chemistry and the development of new materials with unique catalytic and physical properties.

Ligand Design for Metal Complexes (e.g., with transition metals like Au, Zn, Cd, Hg)

Pteridine derivatives serve as versatile N-donor ligands capable of forming stable complexes with a wide range of transition metals. The nitrogen atoms in both the pyrimidine (B1678525) and pyrazine (B50134) rings can coordinate to a metal center, and the specific binding mode can be influenced by the substituents on the pteridine core. nih.gov

Research has demonstrated the synthesis and characterization of metal complexes using functionalized pteridine derivatives. For instance, a 6-acetyl-1,3,7-trimethyllumazine (a pteridine-2,4-dione derivative) has been used to create complexes with metals such as Copper (Cu(II)), Cadmium (Cd(II)), and Mercury (Hg(II)). In these complexes, the pteridine derivative, along with other coordinating groups, forms a stable structure around the central metal ion. The resulting complexes often exhibit a 1:1 metal-to-ligand ratio.

The table below summarizes examples of transition metal complexes formed with pteridine-type ligands, highlighting the diversity of metals and coordination environments.

| Metal Ion | Pteridine-based Ligand | Resulting Complex Stoichiometry (Metal:Ligand) |

| Cu(II) | Pyridinehydrazone of 6-acetyl-1,3,7-trimetyllumazine | 1:1 |

| Cd(II) | Pyridinehydrazone of 6-acetyl-1,3,7-trimetyllumazine | 1:1 |

| Hg(II) | Pyridinehydrazone of 6-acetyl-1,3,7-trimetyllumazine | 1:1 |

| Ag(I) | Pyridinehydrazone of 6-acetyl-1,3,7-trimetyllumazine | 1:1 |

| Zn(II) | alpha,alpha,alpha',alpha'-tetra(pyrazolyl)lutidine | 1:1 |

| Ni(II) | alpha,alpha,alpha',alpha'-tetra(pyrazolyl)lutidine | 1:1 |

This table is a representative summary based on published studies of pteridine and related N-heterocyclic ligands to show their coordination capabilities. nih.gov

The choice of metal and the specific design of the pteridine ligand allow for the fine-tuning of the electronic and structural properties of the resulting coordination compound, which is essential for its intended application. nih.gov

Exploration of Coordination Compounds for Catalysis and Material Properties

Coordination compounds featuring pteridine-based ligands are of significant interest for their potential catalytic applications. Transition metal complexes are widely used as catalysts because the metal center can facilitate chemical transformations by cycling through various oxidation states. nih.gov The ligand plays a critical role in modulating the reactivity and stability of the metal center. nih.gov

Pteridine ligands, similar to other well-studied N-heterocyclic ligands like terpyridine, can stabilize transition metals and promote catalytic activity for a variety of challenging chemical reactions. nih.govresearchgate.net For example, metal complexes can catalyze reactions such as olefin epoxidation or hydrosilylation. nih.gov The electronic properties of the pteridine ring can be tuned through substitution to influence the catalytic performance of the metal center. While specific catalytic cycles for 6,7,7-trimethyl-8H-pteridine complexes are a developing area of research, the principles established with analogous systems suggest significant potential. nih.gov The ability of the ligand to stabilize different oxidation states of the metal is key to its function in catalytic cycles involving steps like oxidative addition and reductive elimination.

Photocatalysis and Energy Conversion

Photocatalysis is a process that uses light-absorbing materials (photocatalysts) to drive chemical reactions, with significant applications in energy conversion and environmental remediation. cam.ac.uk This field aims to convert solar energy into chemical energy, for instance, by reducing carbon dioxide (CO2) into valuable fuels. mdpi.com

While direct research on this compound in this area is limited, its structural and electronic features make it an intriguing candidate for designing new photocatalytic systems. The fundamental mechanism of photocatalysis in molecular systems often involves a light-absorbing component and a catalytic center, which can be combined in a single molecule or complex. mdpi.com

Nitrogen-rich heterocyclic compounds are central to many known molecular photocatalysts. For example, rhenium-bipyridine complexes are well-studied for the photocatalytic reduction of CO2 to carbon monoxide (CO). nih.gov In these systems, the bipyridine ligand absorbs light and participates in the electron transfer processes necessary to activate the catalytic metal center. nih.gov

Given that the pteridine nucleus is also an electron-deficient, nitrogen-containing heterocyclic system, it shares key properties with ligands used in established photocatalysts. Pteridine derivatives can coordinate with catalytically active metals (like rhenium, ruthenium, or iron) and could potentially facilitate the light-driven reactions needed for energy conversion. nih.gov Furthermore, some pterins have been shown to produce free radical species, which are key intermediates in many photocatalytic reactions. mdpi.com The development of pteridine-based materials could lead to novel, low-cost, and efficient photocatalysts for applications such as water splitting to produce hydrogen or the conversion of CO2 into solar fuels. cam.ac.ukresearchgate.net

Role as Redox Mediators in Chemical Transformations (e.g., CO2 Reduction)

There is currently a lack of published research specifically investigating the role of this compound as a redox mediator in chemical transformations such as the reduction of carbon dioxide (CO2). While the broader class of pteridine compounds has been explored for such catalytic activities, detailed findings concerning the efficacy, mechanism, and performance of the 6,7,7-trimethyl derivative in this particular application have not been documented.

Pteridine derivatives, in general, are known to act as cofactors in a range of biological redox reactions, functioning as carriers of electrons and protons. This has prompted investigations into synthetic pteridines as potential electrocatalysts for CO2 reduction. For instance, studies on other pteridine compounds have explored their ability to facilitate the multi-electron transfer required to convert CO2 into valuable chemical feedstocks like formic acid or methanol (B129727). However, without specific studies on this compound, its potential in this area remains speculative.

Table 1: Research Findings on Pteridine Derivatives in CO2 Reduction

| Pteridine Derivative | Method | Product(s) | Faradaic Efficiency (%) | Notes |

|---|

Light-Harvesting and Photophysical Applications

Detailed research into the light-harvesting and photophysical applications of this compound is not available in the peer-reviewed literature. The photophysical properties of a compound, such as its absorption and emission spectra, quantum yields, and excited-state lifetimes, are fundamental to its potential use in applications like photosensitizers, organic light-emitting diodes (OLEDs), or photocatalysis.

While the pteridine core structure is known to be photoactive, the specific photophysical characteristics are highly dependent on the nature and position of substituents on the pteridine ring. The trimethyl substitution at the 6,7,7-positions would be expected to influence the electronic structure and, consequently, the photophysical behavior of the molecule. However, without experimental or computational data, a detailed account of these properties for this compound cannot be provided.

Table 2: Photophysical Properties of this compound

| Property | Value | Conditions |

|---|---|---|

| Absorption Maximum (λmax) | Data not available | - |

| Emission Maximum (λem) | Data not available | - |

| Fluorescence Quantum Yield (ΦF) | Data not available | - |

Analytical Methodologies for Detection, Isolation, and Quantification of 6,7,7 Trimethyl 8h Pteridine

Chromatographic Separation Techniques

Chromatography, a cornerstone of analytical chemistry, offers powerful tools for the separation and analysis of complex mixtures. For pteridines, including 6,7,7-trimethyl-8H-pteridine, high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are the most pertinent methods.

High-Performance Liquid Chromatography (HPLC) with UV, Fluorescence, and Mass Spectrometric Detection

High-performance liquid chromatography is a highly efficient technique for separating pteridine (B1203161) compounds. The separation is typically achieved on reversed-phase columns, where the choice of stationary and mobile phases is critical for resolving structurally similar pteridines.

For the analysis of pteridine derivatives, C18 columns are commonly employed. The mobile phase often consists of an aqueous buffer, such as phosphate (B84403) or citrate (B86180) buffer, with a small percentage of an organic modifier like methanol (B129727) or acetonitrile (B52724) to modulate the retention of the analytes. nih.gov To enhance the separation of these polar compounds, ion-pairing reagents can be added to the mobile phase. nih.gov

Detection of this compound can be accomplished using several methods:

UV Detection: Pteridines exhibit characteristic UV absorbance, allowing for their detection and quantification. The selection of an appropriate wavelength is crucial for sensitivity and selectivity.

Fluorescence Detection: Many pteridines are naturally fluorescent, a property that can be exploited for highly sensitive and selective detection. nih.gov The excitation and emission wavelengths are specific to the pteridine structure. For general pteridines, excitation wavelengths are often in the range of 325–370 nm, with emission observed between 400–460 nm. nih.gov

Mass Spectrometric (MS) Detection: Coupling HPLC with a mass spectrometer provides high selectivity and structural information, enabling the unambiguous identification and quantification of the target compound, even in complex matrices. mdpi.com High-resolution mass spectrometry, such as quadrupole time-of-flight (Q-TOF-MS), has been successfully applied to the determination of various pteridines. mdpi.com

| Parameter | HPLC Conditions for Pteridine Analysis |

| Column | Reversed-phase C18 |

| Mobile Phase | Isocratic or gradient elution with aqueous buffers (e.g., phosphate, citrate) and organic modifiers (e.g., methanol, acetonitrile) |

| Detection | UV, Fluorescence, Mass Spectrometry (MS) |

| Example Mobile Phase | 6.5 mM NaH₂PO₄, 6 mM citric acid, 1 mM octanesulfonic acid (ion-pairing agent), 2.5 mM DTPA, 1 mM DTT, and 2% acetonitrile, pH 3.0 nih.gov |

| Fluorescence Detection Wavelengths | Excitation: ~350 nm, Emission: ~450 nm (typical for pteridines) nih.gov |

Semi-Preparative HPLC for Isolation of Pure Compounds

For the isolation of pure this compound for further structural elucidation or biological testing, semi-preparative HPLC is the method of choice. This technique utilizes wider columns and higher flow rates than analytical HPLC to handle larger sample loads. The principles of separation remain the same, with the goal of collecting fractions containing the purified compound of interest. The conditions developed for analytical HPLC can often be scaled up for semi-preparative applications, with adjustments to the gradient and flow rate to optimize the separation and recovery of the target molecule.

Thin-Layer Chromatography (TLC) for Rapid Screening

Thin-layer chromatography is a simple, rapid, and cost-effective method for the preliminary screening of pteridines in a sample. ijfmr.com It can be used to quickly assess the purity of a sample or to monitor the progress of a chemical reaction. For pteridine analysis, silica (B1680970) gel or cellulose (B213188) plates are commonly used as the stationary phase. A variety of solvent systems can be employed as the mobile phase to achieve separation. The separated pteridines are visualized by their natural fluorescence under UV light. An improved TLC technique has been described for the separation of fluorescent compounds, including pteridines. osti.gov

Electrophoretic Methods

Electrophoretic methods, particularly capillary electrophoresis, have emerged as powerful alternatives to HPLC for the analysis of pteridines, offering high separation efficiency and short analysis times. synzeal.com

Capillary Electrophoresis (CE) and Microchip Electrophoresis